Ethyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Chemical procurement Building block quality Synthetic intermediate

Researchers often face challenges sourcing regiospecifically defined pyrazole-amino acid esters for structure-activity relationship (SAR) studies. This 5-methyl-1H-pyrazol-1-yl substituted ethyl ester directly addresses the need for a versatile, protected amino acid building block. · Enables direct incorporation into peptide coupling reactions (SPPS or solution-phase) to generate metabolically stable peptidomimetics. · The ethyl ester group provides optimal lipophilicity (XLogP3-AA: 0.3) and slower metabolic hydrolysis compared to methyl ester analogs, improving in vitro assay compatibility. · Serves as a privileged scaffold for developing focused libraries targeting mGluR2, JAK, ROCK, and CDK kinases, leveraging the aminopyrazole core's recognized pharmacological activity.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13630089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCN1C(=CC=N1)C)N
InChIInChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)5-7-13-8(2)4-6-12-13/h4,6,9H,3,5,7,11H2,1-2H3
InChIKeyJJXNIUMOTYGVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate – Core Chemotype


Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate (CAS 1342034-59-6) is a synthetic pyrazole–amino acid ester hybrid with molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . It belongs to the broader aminopyrazole class, a scaffold recognized for diverse pharmacological activities including kinase inhibition, antimicrobial action, and metabotropic glutamate receptor modulation [1]. The compound is commercially available at 98% purity from multiple vendors and is typically employed as a versatile intermediate in medicinal chemistry and agrochemical research .

1 Versatile amino-pyrazole ester building block for medicinal chemistry and agrochemical intermediate synthesis.
2 5-Methyl regioisomer offers a distinct substitution pattern for SAR exploration compared to 4-methyl or unsubstituted analogs.
3 Ethyl ester protection enables selective amine functionalization prior to deprotection, compatible with solid-phase and solution-phase peptide coupling.

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate: Substitution Challenges


Superficially similar pyrazole-amino acid esters – including the methyl ester (CAS 1340558-20-4), the 4-methyl regioisomer (CAS 1342146-56-8), and the free carboxylic acid (CAS 1342036-75-2) – differ in key properties that govern synthetic utility and downstream biological performance. The 5-methyl vs. 4-methyl substitution on the pyrazole ring alters both steric and electronic profiles of the heterocycle , while the ethyl ester imparts distinct lipophilicity, volatility, and transesterification behavior compared to the methyl ester or free acid . These differences directly impact reaction selectivity in further derivatization, metabolic stability of final compounds, and compatibility with specific assay conditions, making indiscriminate substitution inadvisable without experimental validation.

Regioisomer 5-Methyl vs. 4-methyl substitution alters steric and electronic profile; downstream biological target engagement may shift based on class-level evidence.
Ester type Ethyl ester imparts different lipophilicity and hydrolysis rate compared to methyl ester, potentially affecting synthetic survival and metabolic stability of derived compounds.
Free acid Direct use of the free carboxylic acid removes orthogonal protection; may limit selective α-amine coupling strategies without additional protecting group steps.

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate Differentiation Evidence


Purity Specification Benchmarking

The target compound is consistently supplied at a certified purity of 98% (HPLC) . The methyl ester analog (CAS 1340558-20-4) and the free acid (CAS 1342036-75-2) are also specified at 98% from the same vendor class, but the ethyl ester derivative offers a distinct balance of chain length for applications where the intermediate ester needs to survive multi-step sequences without premature hydrolysis . No vendor provides purity higher than 98% for this compound series, establishing this as the current commercial benchmark.

Purity Benchmark
Cross-study comparable
Target, methyl ester, and free acid all supplied at 98% (HPLC). No purity advantage; structural differentiation (ethyl ester vs. alternatives) governs synthetic handling.
Consistent commercial purity across series; selection based on ester form, not purity tier.
Ethyl ester may offer better hydrolysis resistance in multi-step sequences.
Chemical procurement Building block quality Synthetic intermediate

5-Methyl vs. 4-Methyl Pyrazole Regioisomerism

The 5-methyl substitution on the pyrazole ring (target compound) places the methyl group adjacent to the N-1 alkylation site, creating a distinct steric and electronic environment compared to the 4-methyl regioisomer (CAS 1342146-56-8). In the broader aminopyrazole literature, the position of ring substitution has been shown to significantly affect biological target engagement: 5-methyl pyrazole derivatives exhibited different androgen receptor antagonism potency compared to other substitution patterns in a 2024 study [1]. While no direct head-to-head data exists for these two specific esters, the class-level evidence indicates that regioisomeric substitution is a critical determinant of activity.

5-Me vs. 4-Me Regioisomer
Class-level inference
5-methyl substitution adjacent to N-1 creates distinct steric/electronic environment vs. 4-methyl (CAS 1342146-56-8). No direct head-to-head activity data for these specific esters.
Regioisomeric substitution may shift target engagement; reported AR antagonism varied with substitution pattern.
Class-level evidence from 2024 study; validation required for specific series.
Regioselective synthesis Structure-activity relationships Pyrazole heterocycle

Ethyl vs. Methyl Ester Differentiation

The ethyl ester target compound (C₁₀H₁₇N₃O₂, MW 211.26 g/mol) differs from its methyl ester analog (C₉H₁₅N₃O₂, MW 197.23 g/mol) by one methylene unit. This difference can materially affect the rate of esterase-mediated hydrolysis: in general ester SAR, ethyl esters hydrolyze approximately 1.5- to 3-fold slower than methyl esters in human plasma and liver microsome assays. The increased lipophilicity of the ethyl ester (estimated ΔlogP ≈ +0.5) also affects membrane permeability and tissue distribution of any final bioactive compound derived from this building block.

Ethyl vs. Methyl Ester
Class-level inference
ΔMW +14.03 g/mol (ethyl C₁₀H₁₇N₃O₂ vs. methyl C₉H₁₅N₃O₂); estimated ΔlogP ≈ +0.5 (ethyl > methyl).
Ethyl ester may hydrolyze 1.5- to 3-fold slower than methyl; influences metabolic stability and membrane permeability of derived compounds.
General ester SAR; specific kinetics to be verified in target assay system.
Prodrug design Ester hydrolysis Metabolic stability

Free Acid vs. Ester Synthetic Utility

The ethyl ester target compound retains a protected carboxylic acid moiety, distinguishing it from the free acid analog (CAS 1342036-75-2) . In peptide coupling and amide bond formation chemistry, the free acid can participate directly in coupling reactions (e.g., HATU/DIPEA), while the ethyl ester serves as a protected form that can be selectively deprotected under basic conditions. This orthogonality is critical when the free amino group must be functionalized without interference from the carboxylic acid. The amino-pyrazole scaffold has been employed in solid-phase synthesis approaches where ester protection is essential [1].

Ester vs. Free Acid Utility
Supporting evidence
Ethyl ester protects carboxylic acid, enabling orthogonal α-amine functionalization (e.g., HATU/DIPEA coupling) before ester deprotection. Free acid (CAS 1342036-75-2) requires additional protecting group strategy.
Preferred for synthetic routes requiring selective amine derivatization; avoids extra protection steps.
Supported by solid-phase amino-pyrazole synthesis literature.
Solid-phase synthesis Amide coupling Protecting group strategy

Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate Application Scenarios


CNS-Targeted Library Synthesis via mGluR Modulators

The aminopyrazole core shared by this compound has been identified as a privileged scaffold for metabotropic glutamate receptor (mGluR) modulation. The TTD database classifies N-substituted pyrazole derivatives as mGluR2 antagonists with therapeutic relevance for CNS disorders including major depression and cognitive deficits [1]. The 5-methyl substitution pattern on the pyrazole ring, combined with the ethyl ester-protected amino acid side chain, provides a versatile starting point for generating focused compound libraries targeting this receptor class. The ethyl ester offers advantages over the methyl ester in terms of slower metabolic ester hydrolysis during in vitro screening campaigns.

Pyrazole Fungicide and Herbicide Intermediates

Pyrazole derivatives are extensively used as intermediates in the development of fungicidal and herbicidal agents. Patent literature demonstrates that pyrazole-butanoate derivatives serve as key building blocks in the synthesis of microbicidal pyrazole compounds active against agricultural pathogens [2]. The specific 5-methyl-1H-pyrazol-1-yl substitution pattern of this compound differentiates it from the more common 4-substituted isomers, potentially offering altered target binding profiles in agrochemical screening programs.

Kinase Inhibitor Probe Development

Aminopyrazole derivatives have demonstrated potent kinase inhibitory activity across multiple targets including JAK, ROCK, and CDK families. Recent literature identifies aminopyrazole-based compounds as brain-penetrant Cdk5 inhibitors with low nanomolar IC₅₀ values [3]. While direct activity data for this specific ethyl ester are not yet published, the 5-methyl substitution and ethyl ester combination provides a distinct chemotype for exploring kinase selectivity profiles that differ from more extensively studied 3-amino or 4-substituted pyrazole analogs.

Peptidomimetic Building Block Synthesis

The compound functions as a protected non-natural amino acid analog with a pyrazole-containing side chain. The ethyl ester protection of the carboxylic acid, combined with the free α-amino group, enables direct incorporation into peptide coupling reactions (e.g., SPPS or solution-phase synthesis). This is particularly valuable for creating peptidomimetics where the pyrazole ring replaces natural amino acid side chains to confer metabolic stability or novel target interactions [4].

Application
Selection Property
Validation Focus
mGluR2 modulator library synthesis
Aminopyrazole scaffold with 5-methyl substitution
CNS receptor binding and functional assay profiling
Agrochemical intermediate (fungicide/herbicide)
5-Methyl pyrazole regioisomer identity
Target organism growth inhibition and structure-activity relationships
Kinase inhibitor probe development
Ethyl ester-protected amino-pyrazole building block
Kinase panel selectivity and cellular target engagement assays
Peptidomimetic building block synthesis
Orthogonal amine/ester functionality
Coupling efficiency and stability in solid-phase or solution synthesis
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